N-(4-carbamoylphenyl)-2-fluorobenzamide
Description
N-(4-carbamoylphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a carbamoyl (-CONH₂) substituent at the para position of the aniline ring and a fluorine atom at the ortho position of the benzamide moiety. This compound combines the electronic effects of fluorine with the hydrogen-bonding capabilities of the carbamoyl group, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C14H11FN2O2 |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H11FN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
PLADWBOSSWDWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yield and efficiency. The process may involve the use of safer and more cost-effective reagents and solvents. For instance, the use of N,N-dimethylformamide as a solvent is avoided due to its toxicity, and alternative solvents are employed .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes, particularly in the synthesis of Pigment Yellow 181
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Fluorinated Benzamide Family
Fluorinated benzamides vary in substitution patterns, which critically influence their physicochemical and structural properties. Below is a comparative analysis of key analogs:
Hydrogen Bonding and Crystal Packing
- Carbamoyl vs. Fluorine Substituents: The carbamoyl group (-CONH₂) in this compound provides two H-bond donors (N-H) and one acceptor (C=O), enabling robust intermolecular interactions. In contrast, fluorinated analogs like Fo23 and Fo24 rely on weaker C-F···H-N or C-F···C stacking interactions .
- 1D Chains vs. 3D Networks : Fluorinated benzamides (e.g., Fo23) form 1D chains via amide-amide H-bonds, while carbamoyl derivatives may adopt layered structures due to enhanced H-bonding capacity.
Physicochemical Properties
- Lipophilicity : The carbamoyl group increases polarity compared to fluorine, reducing logP (predicted ~2.5 vs. Fo23’s logP ~3.4). This enhances aqueous solubility but may limit membrane permeability .
- Thermal Stability : Fluorinated analogs like Fo24 exhibit melting points influenced by packing efficiency (e.g., Fo24’s unit cell volume = 545.88 ų), whereas carbamoyl derivatives may display higher melting points due to stronger H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
